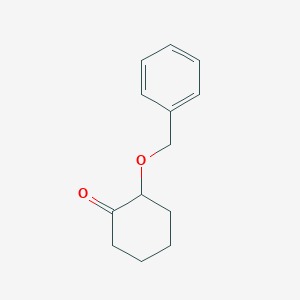

Cyclohexanone, 2-(phenylmethoxy)-

描述

BenchChem offers high-quality Cyclohexanone, 2-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFSJHSNQOYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453852 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36713-55-0 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Alkoxy Substituted Cyclohexanones As Synthetic Intermediates

Alkoxy-substituted cyclohexanones, in general, represent a class of highly valuable synthetic intermediates. The presence of the alkoxy group, an oxygen atom connected to an alkyl or aryl group, significantly influences the chemical behavior of the cyclohexanone (B45756) core. This substituent can exert both steric and electronic effects, guiding the stereochemical outcome of reactions and modulating the reactivity of the adjacent carbonyl group and the α-carbon.

These substituted cyclohexanones serve as versatile precursors for the construction of more complex molecular frameworks. nih.gov They are frequently employed in annulation reactions to build fused ring systems and as key components in the total synthesis of natural products and pharmaceuticals. ontosight.ai The alkoxy group can act as a directing group in various transformations or can be a handle for further functionalization, allowing for the introduction of additional chemical complexity in a controlled manner. The development of methods for the convergent synthesis of such substituted cycloalkanones remains a significant area of focus in organic chemistry due to their wide-ranging applications. nih.gov

Historical Context of Cyclohexanone, 2 Phenylmethoxy in Academic Research

The synthesis of α-substituted cyclohexanones has a long history in organic chemistry. While a singular, seminal publication detailing the first synthesis of Cyclohexanone (B45756), 2-(phenylmethoxy)- is not readily apparent, its preparation falls within well-established synthetic methodologies for α-functionalization of ketones. Early methods for creating such compounds likely drew from foundational reactions in organic chemistry.

One of the classical and most straightforward approaches to synthesizing 2-alkoxy cyclohexanones involves the Williamson ether synthesis. This method would entail the reaction of the enolate of cyclohexanone, or more conveniently, 2-hydroxycyclohexanone (adipoin), with benzyl (B1604629) halide in the presence of a base. Another common historical approach involves the direct alkylation of a pre-formed cyclohexanone enolate with a suitable benzylating agent. Over the years, numerous advancements have been made to improve the efficiency and selectivity of these transformations, including the use of various bases, solvents, and phase-transfer catalysts. The ongoing refinement of these synthetic routes highlights the continued importance of accessing these valuable intermediates.

Overview of Research Trajectories for Cyclohexanone, 2 Phenylmethoxy

Traditional Approaches to the Synthesis of Cyclohexanone, 2-(phenylmethoxy)-

The foundational methods for synthesizing 2-substituted cyclohexanones have often relied on the alkylation of cyclohexanone enolates. ubc.ca A common strategy involves the reaction of cyclohexanone with a base to form the enolate, which then acts as a nucleophile to attack an electrophile like benzyl (B1604629) bromide. However, these direct alkylations can be fraught with challenges, including over-alkylation and competing O-alkylation, where the oxygen of the enolate is alkylated instead of the alpha-carbon. stackexchange.com

Another traditional approach involves the self-condensation of cyclohexanone, which can lead to the formation of 2-(cyclohex-1'-enyl)cyclohexanone under acidic or basic conditions. google.com While not a direct route to the target compound, this highlights the reactivity of the α-position of cyclohexanone, a principle that underpins many synthetic strategies.

Development of Novel Synthetic Routes to Cyclohexanone, 2-(phenylmethoxy)-

Chemo- and Regioselective Preparations

To overcome the limitations of traditional methods, significant research has focused on developing more controlled and selective synthetic routes. Chemo- and regioselectivity are paramount in ensuring that the desired product is formed with high efficiency. One strategy to achieve regioselective alkylation is to use a pre-formed enolate or an enolate equivalent. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the less substituted α-carbon of an unsymmetrical ketone, allowing for regioselective alkylation. stackexchange.com

Another approach involves the use of protecting groups. For example, a β-ketoester can be formed by treating cyclohexanone with a carbonate ester. orgsyn.org This intermediate can then be selectively alkylated at the α-position. Subsequent hydrolysis and decarboxylation yield the desired 2-substituted cyclohexanone. stackexchange.com This method offers greater control over the regioselectivity of the alkylation.

The following table summarizes some reagents used in chemo- and regioselective preparations:

| Reagent/Method | Purpose | Reference |

| Lithium diisopropylamide (LDA) | Regioselective enolate formation | stackexchange.com |

| β-ketoester intermediate | Controlled α-alkylation | stackexchange.comorgsyn.org |

Sustainable and Green Chemistry Methodologies for its Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and the use of hazardous substances. mdpi.comresearchgate.net For the synthesis of cyclohexanone derivatives, this has led to the exploration of more environmentally friendly methods. These include the use of less toxic solvents, catalytic processes, and energy-efficient reaction conditions. mdpi.com

Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and energy consumption. mdpi.com The use of solid acid catalysts in condensation reactions can also offer a greener alternative to traditional strong acids, as they can often be recycled and reduce corrosive waste streams. google.com While specific green chemistry protocols for the synthesis of Cyclohexanone, 2-(phenylmethoxy)- are not extensively detailed in the provided search results, the general principles of green chemistry are being applied to similar transformations. mdpi.comresearchgate.net

Stereoselective Synthesis of Enantiopure Cyclohexanone, 2-(phenylmethoxy)-

The synthesis of enantiomerically pure compounds is crucial in many applications, particularly in the pharmaceutical industry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

Asymmetric Alkylation and Arylation Strategies

Asymmetric alkylation is a powerful tool for creating chiral centers. This can be achieved by using a chiral catalyst or a chiral auxiliary to influence the stereochemical outcome of the reaction. The alkylation of a pre-formed enolate with an alkyl halide is generally an irreversible process, meaning the stereoselectivity is determined by the transition state energies (kinetic control). ubc.ca For cyclohexanone enolates, the incoming electrophile typically approaches from the axial position to minimize steric interactions in the transition state. ubc.ca

Chiral Auxiliary-Mediated Approaches

A widely used strategy for stereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgsigmaaldrich.com This chiral group directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org

Common chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For example, an oxazolidinone can be acylated with a carboxylic acid derivative, and the resulting chiral imide enolate can undergo highly diastereoselective alkylation. acs.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid derivative, which could potentially be a precursor to the target ketone.

The use of chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) has also been reported to be effective in controlling stereoselectivity in various reactions. wikipedia.orgsigmaaldrich.com These auxiliaries can be attached to the substrate and direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity. sigmaaldrich.com

The following table lists some common chiral auxiliaries and their applications:

| Chiral Auxiliary | Typical Application | Reference |

| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | wikipedia.org |

| Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | wikipedia.orgsigmaaldrich.com |

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis

The enantioselective synthesis of Cyclohexanone, 2-(phenylmethoxy)- presents a significant challenge in synthetic organic chemistry, requiring precise control over the formation of a stereogenic center at the α-position to the carbonyl group. Both organocatalytic and metal-catalyzed methodologies have emerged as powerful strategies to achieve this transformation with high levels of stereocontrol. A prevalent and logical approach involves a two-step sequence: the initial asymmetric α-hydroxylation of cyclohexanone to produce chiral 2-hydroxycyclohexanone, followed by the etherification of the hydroxyl group with a benzyl source.

Organocatalytic Approach

Organocatalysis has revolutionized asymmetric synthesis by utilizing small, chiral organic molecules to catalyze enantioselective transformations. nih.gov For the synthesis of enantiomerically enriched 2-(phenylmethoxy)cyclohexanone, a key strategy is the proline-catalyzed α-oxidation of cyclohexanone. L-proline and its derivatives are particularly effective in activating the ketone substrate through the formation of a chiral enamine intermediate, which then reacts with an electrophilic oxygen source.

A widely employed method for the asymmetric α-hydroxylation of ketones is the use of nitrosobenzene (B162901) as the oxidizing agent in the presence of a catalytic amount of a chiral amine. While L-proline itself can catalyze this reaction, its derivatives have been shown to provide superior enantioselectivity. The resulting α-aminooxy alcohol can then be readily converted to the corresponding α-hydroxy ketone.

Alternatively, the direct asymmetric α-hydroxylation of aldehydes and ketones can be achieved using molecular oxygen as the oxidant in the presence of a suitable organocatalyst. Another effective oxidant is 2-nitro-benzenesulfonyl-oxaziridine.

The general mechanism for the L-proline catalyzed α-aminoxylation of cyclohexanone with nitrosobenzene involves the formation of a chiral enamine from cyclohexanone and L-proline. This enamine then attacks the nitrosobenzene in an enantioselective manner. Subsequent hydrolysis releases the α-aminooxylated product and regenerates the catalyst. The N-O bond of the adduct can then be cleaved, for instance by treatment with copper(II) sulfate, to yield the desired optically active 2-hydroxycyclohexanone.

Once the chiral 2-hydroxycyclohexanone is obtained, the synthesis of 2-(phenylmethoxy)cyclohexanone can be completed through a standard Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with benzyl bromide.

The table below summarizes representative results for the organocatalytic asymmetric α-amination of cyclohexanone, which is a key step towards the synthesis of the target molecule.

| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| L-proline | DEAD | CH3CN | RT | 95 | 82 |

| L-proline | DBAD | CH3CN | RT | 99 | 82 |

| L-azetidine-2-carboxylic acid | DBAD | CH3CN | RT | 88 | 90 |

| (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole | DEAD | CH3CN | RT | 99 | 82 |

Data sourced from a review on organocatalyzed asymmetric α-oxidation and amination reactions. nih.gov DEAD = Diethyl azodicarboxylate, DBAD = Dibenzyl azodicarboxylate.

Metal-Catalyzed Approach

While organocatalysis offers a robust approach, metal-catalyzed methods also provide a powerful alternative for the asymmetric α-functionalization of ketones. These methods typically involve the use of a chiral ligand complexed to a metal center, which then coordinates to the substrate and facilitates an enantioselective transformation.

A more plausible metal-catalyzed route would mirror the organocatalytic strategy, focusing on an initial asymmetric α-hydroxylation. For instance, chiral transition metal complexes have been developed for the asymmetric oxidation of ketone enolates. Subsequent benzylation, as described in the organocatalytic section, would then lead to the final product.

While specific examples for the direct metal-catalyzed asymmetric synthesis of 2-(phenylmethoxy)cyclohexanone are not extensively documented in the literature, the principles of asymmetric catalysis using chiral metal complexes are well-established and could be applied to this synthetic challenge.

Nucleophilic Reactions Involving the Carbonyl Group and Alpha-Carbons

The reactivity of 2-(phenylmethoxy)cyclohexanone is dominated by the interplay between the electrophilic carbonyl carbon and the acidic alpha-hydrogens. The benzyloxy group exerts significant steric and electronic effects, directing the outcome of nucleophilic attacks.

Aldol and Related Condensations

The Aldol condensation is a cornerstone reaction for carbonyl compounds. For an unsymmetrical ketone like 2-(phenylmethoxy)cyclohexanone, deprotonation can occur at either the C2 or C6 position. Due to the steric hindrance imposed by the adjacent phenylmethoxy group, the formation of the enolate is favored at the less substituted C6 position. This regioselectivity dictates the structure of the subsequent aldol adduct.

In a typical base-catalyzed aldol condensation, the C6 enolate of 2-(phenylmethoxy)cyclohexanone would attack an aldehyde, such as benzaldehyde. This reaction, analogous to the condensation of 2-phenylcyclohexanone (B152291) with benzaldehyde, is expected to proceed by nucleophilic attack of the enolate on the aldehyde carbonyl, followed by protonation to yield a β-hydroxy ketone. prepchem.com Subsequent heating in the presence of acid or base would lead to dehydration, yielding an α,β-unsaturated ketone. The equilibrium of the initial aldol addition for ketones generally favors the reactants, but the subsequent dehydration step drives the reaction to completion. libretexts.org

Table 1: Expected Products in Aldol Condensation of Cyclohexanone, 2-(phenylmethoxy)-

| Reactant | Conditions | Intermediate Product | Final Product (after dehydration) |

|---|

Enamine and Enolate Chemistry

The enolate of 2-(phenylmethoxy)cyclohexanone is a key intermediate in various carbon-carbon bond-forming reactions. It is typically generated by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The deprotonation occurs regioselectively at the C6 position to avoid steric clash with the C2-benzyloxy group. metu.edu.tr

This specific enolate has been utilized in conjugate addition reactions. For instance, the lithium enolate of 2-benzyloxycyclohexanone has been shown to react with (+)-1,7,7-trimethyl-3-methylenebicyclo[2.2.1]heptan-2-one in a Michael addition to form a 1,5-dicarbonyl intermediate. metu.edu.tr This intermediate can then undergo further cyclization and aromatization reactions. metu.edu.trresearchgate.netresearchgate.net These findings underscore the utility of this enolate as a nucleophile in complex molecule synthesis.

Alkylation of the enolate provides a direct method for introducing substituents at the C6 position. The reaction proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide. pressbooks.pub The stereochemistry of this alkylation is generally controlled by the axial attack of the electrophile on the enolate, which proceeds through a chair-like transition state to minimize steric interactions. ubc.ca

Enamines, formed from the reaction of 2-(phenylmethoxy)cyclohexanone with a secondary amine (e.g., pyrrolidine), serve as nucleophilic intermediates similar to enolates. masterorganicchemistry.com The resulting enamine, predominantly the less substituted double bond isomer, can react with various electrophiles.

Electrophilic Transformations at the Alpha-Positions

Electrophilic reactions at the alpha-carbons of 2-(phenylmethoxy)cyclohexanone are governed by the nature of the intermediate, which can be an enol or an enolate.

Halogenation and Alkylation Studies

Halogenation of ketones can proceed under either acidic or basic conditions. In an acidic medium, the reaction involves the electrophilic attack of a halogen (e.g., Br₂) on the enol form of 2-(phenylmethoxy)cyclohexanone. The enol will preferentially form with the double bond between C1 and C6, leading to halogenation at the C6 position.

Under basic conditions, halogenation occurs via the enolate. chemicalbook.com The reaction is often difficult to control and can lead to polyhalogenation. A more controlled method involves the irreversible formation of the lithium enolate with LDA, followed by the addition of a halogen source. chemicalbook.com

As previously discussed in section 3.1.2, alkylation is a key transformation. The regioselective formation of the C6-enolate allows for specific alkylation at this position, a strategy that has been applied to the related 2-benzylcyclohexanone. researchgate.net

Table 2: Summary of Alpha-Position Transformations

| Reaction | Reagents | Position of Attack | Key Considerations |

|---|---|---|---|

| Alkylation | 1. LDA, THF, -78°C; 2. R-X | C6 | Regioselective due to steric hindrance at C2. pressbooks.pubresearchgate.net |

| Halogenation (Acidic) | X₂, Acetic Acid | C6 | Proceeds through the more stable C6-enol. |

Oxidative and Reductive Manipulations

The carbonyl group of 2-(phenylmethoxy)cyclohexanone can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily perform this transformation. libretexts.orgscribd.com The stereochemical outcome of the reduction is of significant interest. Nucleophilic attack of the hydride can occur from either the axial or equatorial face of the carbonyl group. researchgate.net For substituted cyclohexanones, the stereoselectivity is influenced by steric and electronic factors, including torsional strain and Cieplak's model of transition state stabilization. researchgate.netnih.gov Generally, smaller nucleophiles like LiAlH₄ favor axial attack, leading to an equatorial alcohol, while bulkier reagents may favor equatorial attack to produce an axial alcohol. youtube.com

Oxidative processes can target different parts of the molecule. Aerobic dehydrogenation of the cyclohexanone ring can introduce unsaturation. For instance, palladium-catalyzed aerobic oxidation of cyclohexanone yields cyclohexenone. researchgate.netowlcation.com Applying this to 2-(phenylmethoxy)cyclohexanone would be expected to yield 2-(phenylmethoxy)cyclohex-2-en-1-one, with the regioselectivity influenced by the directing effect of the existing substituent. The oxidation of the ring can ultimately lead to ring-opening products like adipic acid derivatives under more forceful conditions, as seen in the oxidation of cyclohexanone itself. nih.govresearchgate.net

Pericyclic Reactions and Rearrangements of Cyclohexanone, 2-(phenylmethoxy)- Derived Systems

While no specific pericyclic reactions involving 2-(phenylmethoxy)cyclohexanone have been detailed in the surveyed literature, its derivatives can be precursors for such transformations. Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. adichemistry.comlibretexts.orgmsu.edu

For example, a diene derived from 2-(phenylmethoxy)cyclohexanone could participate in a Diels-Alder reaction. Such a diene could be formed through elimination reactions of a suitably functionalized derivative. This diene would then react with a dienophile to form a new six-membered ring, a powerful method for constructing complex polycyclic systems. amazonaws.comslideshare.net

Similarly, derivatives could undergo electrocyclic reactions, which involve the intramolecular cyclization of a conjugated π-system to form a ring by converting a π-bond into a σ-bond. adichemistry.com Sigmatropic rearrangements, involving the migration of a σ-bond across a π-system, could also be envisioned in more complex systems derived from the parent ketone. adichemistry.com The stereochemistry of these reactions is highly predictable based on the Woodward-Hoffmann rules. amazonaws.com

Mechanistic Investigations of Key Transformations

The mechanistic pathways of reactions involving substituted cyclohexanones are of significant interest in organic synthesis. For Cyclohexanone, 2-(phenylmethoxy)-, also known as 2-benzyloxycyclohexanone, understanding the underlying mechanisms of its transformations is crucial for controlling reaction outcomes, particularly stereoselectivity. While detailed mechanistic studies specifically for this compound are limited in publicly accessible literature, valuable insights can be drawn from investigations into closely related 2-substituted cyclohexanone systems. These studies employ a range of techniques including transition state analysis, isotopic labeling, and kinetic profiling to elucidate reaction pathways.

Transition state (TS) analysis, often supported by computational chemistry and experimental product distribution studies, is fundamental to understanding stereoselectivity in reactions such as the reduction of substituted cyclohexanones. The stereochemical outcome of nucleophilic addition to the carbonyl group is largely dictated by the energetic favorability of competing transition state geometries.

In the reduction of 2-substituted cyclohexanones, the substituent at the C2 position exerts significant steric and electronic influence on the approaching nucleophile. Studies on the reduction of analogous compounds, such as 2-phenylcyclohexanone, with chiral catalysts have provided deep insight into the transition states. researchgate.net For instance, the reduction of 2-phenylcyclohexanone using a chiral rhodium-bis(oxazolinyl)pyridine catalyst and diphenylsilane (B1312307) results in a nearly 1:1 mixture of trans- and cis-2-phenylcyclohexanol, but with exceptional enantioselectivity for each diastereomer. researchgate.net This suggests that the reaction proceeds through distinct, well-defined transition states for the formation of each diastereomer, a process known as kinetic resolution. researchgate.net

The prevailing models to predict this stereoselectivity, such as the Felkin-Anh model, are based on the analysis of the transition state. The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest substituent at the alpha-carbon, minimizing steric hindrance. The reactions of cyclohexanone acetals with a thiophenyl group at the C2 position lend further support to this type of transition state control, where the substituent's influence on the stereoselectivity of nucleophilic substitution is significant. researchgate.net

Computational studies on related cyclic ketone systems further illuminate these pathways. Density Functional Theory (DFT) has been employed to study the mechanisms of reactions like the intramolecular Diels-Alder reaction, identifying the activation Gibbs free energies and geometries of the transition states. mdpi.com For a two-step reaction, the calculations can distinguish between different potential pathways by comparing their activation barriers, identifying the most thermodynamically and kinetically favorable route. mdpi.com For example, in a study of a cyclooctatrienone, two alternative Diels-Alder processes were evaluated, with calculated activation barriers of 46.1 kcal/mol and 64.0 kcal/mol, clearly indicating the preferred reaction channel. mdpi.com Similar computational approaches could be applied to the reactions of 2-(phenylmethoxy)cyclohexanone to model its transition states and predict product distributions.

Table 1: Stereoselectivity in the Reduction of 2-Substituted Cyclohexanones This table presents findings from the reduction of various substituted cyclohexanones, illustrating the influence of the C2 substituent on product distribution, which informs transition state analysis.

| Substrate | Catalyst System | Product Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| 4-tert-Butylcyclohexanone | Chiral Rhodium-bis(oxazolinyl)pyridine | 67:33 | Not specified for each isomer | researchgate.net |

| 2-Phenylcyclohexanone | Chiral Rhodium-bis(oxazolinyl)pyridine | 51:49 | 99% ee (trans), 96% ee (cis) | researchgate.net |

| 2-Cyclohexenone | (R,R)-Ruthenium Catalyst | 2:1 (Alcohol:Saturated Alcohol) | 92% ee | mdpi.com |

Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. chemrxiv.org By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H or tritium (B154650) ³H), researchers can track bond-forming and bond-breaking steps without significantly altering the chemical properties of the molecule. chemrxiv.orgthieme-connect.de Although specific isotopic labeling studies on 2-(phenylmethoxy)cyclohexanone are not prominently reported, the application of established methods could provide invaluable mechanistic data.

One of the most relevant applications would be to study enolate formation and subsequent reactions. The protons on the carbons alpha to the carbonyl group (C2 and C6) of 2-(phenylmethoxy)cyclohexanone have different steric and electronic environments. Base-catalyzed hydrogen-deuterium exchange could be used to determine the relative rates of deprotonation at these two positions. By treating the ketone with a deuterated solvent (e.g., D₂O or MeOD) in the presence of a base, the location and extent of deuterium incorporation can be monitored by techniques like NMR spectroscopy or mass spectrometry. This would provide insight into the kinetic versus thermodynamic control of enolate formation.

Furthermore, isotopic labeling is crucial for investigating rearrangement and fragmentation reactions. In photochemical reactions of cyclohexanone, for instance, α-cleavage leads to a diradical intermediate. uci.edu A specifically labeled derivative of 2-(phenylmethoxy)cyclohexanone could be used to follow the fate of the fragments, confirming whether a proposed intermediate is formed and how it proceeds to products.

Modern isotopic labeling techniques, such as transition-metal-catalyzed hydrogen isotope exchange (HIE), offer efficient ways to introduce deuterium or tritium. chemrxiv.orgthieme-connect.de Catalysts based on iridium or ruthenium can facilitate the exchange of C-H bonds with hydrogen isotopes under mild conditions. thieme-connect.de Applying such a method to 2-(phenylmethoxy)cyclohexanone could produce labeled material for use in mechanistic probes of its various transformations, from simple reductions to more complex catalyzed cross-coupling reactions.

Table 2: Potential Applications of Isotopic Labeling for Mechanistic Studies of Cyclohexanone, 2-(phenylmethoxy)- This table outlines hypothetical isotopic labeling experiments and the mechanistic questions they could address for the title compound.

| Labeling Strategy | Isotope | Mechanistic Question to Address | Potential Analytical Method |

| α-Proton Exchange | Deuterium (²H) | Determine the regioselectivity and relative rates of enolate formation at C2 vs. C6. | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Labeled Nucleophile/Electrophile | Carbon-13 (¹³C) | Trace the origin of carbon atoms in the final product of an alkylation or condensation reaction. | ¹³C NMR |

| Labeled Phenylmethoxy Group | Deuterium (²H) or Carbon-13 (¹³C) | Investigate potential cleavage or rearrangement of the benzyloxy group during certain reactions. | NMR, Mass Spectrometry |

| Labeled Hydride Reagent | Deuterium (²H) | Determine the stereochemistry of hydride attack in reduction reactions (axial vs. equatorial). | NMR, Vibrational Spectroscopy |

Kinetic and Thermodynamic Profiling of Reactions

Kinetic and thermodynamic studies quantify the rates and energy changes of chemical reactions, providing essential data for understanding mechanisms and optimizing reaction conditions. A kinetic profile reveals the order of a reaction with respect to each reactant and catalyst, helping to identify the species involved in the rate-determining step. Thermodynamic profiling determines the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), indicating the feasibility and spontaneity of a reaction.

For reactions involving 2-(phenylmethoxy)cyclohexanone, kinetic studies could differentiate between proposed mechanisms. For example, in a catalyzed dehydrogenation reaction, similar to the conversion of cyclohexanone to cyclohexenone, kinetic analysis can reveal the role of ligands and inhibitors. nih.gov In a Pd-catalyzed aerobic dehydrogenation, it was found that the DMSO ligand strongly inhibits the second dehydrogenation step (cyclohexenone to phenol) while having minimal effect on the first (cyclohexanone to cyclohexenone), which allows for chemoselective synthesis. nih.gov A similar kinetic investigation of a reaction involving 2-(phenylmethoxy)cyclohexanone could reveal the influence of the benzyloxy group on reaction rates and help to control product selectivity.

Thermodynamic parameters for reactions can be determined experimentally, often through calorimetry, which directly measures heat flow. mdpi.com For example, investigating the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287) under various conditions (pH, temperature, crowding agents) revealed significant effects on the reaction enthalpy (ΔR H). mdpi.com The pH had a particularly strong influence, which was attributed to the different protonation states of the reactants. mdpi.com A similar thermodynamic analysis of a reaction of 2-(phenylmethoxy)cyclohexanone, such as an aldol addition, would quantify its equilibrium position and temperature dependence.

Table 3: Influence of Reaction Conditions on Kinetic and Thermodynamic Parameters for a Model Glycolytic Reaction This table, adapted from a study on the isomerization of glucose 6-phosphate, illustrates how environmental factors can influence key reaction parameters. Similar principles apply to reactions involving 2-(phenylmethoxy)cyclohexanone. mdpi.com

| Parameter Varied | Range | Effect on Reaction Enthalpy (ΔR H) | Effect on Kinetic Parameter (L) |

| Temperature | 298.15 K to 310.15 K | Moderate change | ~2.4-fold increase |

| pH | 6.0 to 8.0 | Significant change (11.1 to 9.6 kJ mol⁻¹) | ~4-fold increase |

| Mg²⁺ Concentration | 0 to 10 mM | Minimal change | ~2-fold increase |

By combining kinetic data with thermodynamic measurements, a complete energy profile for a reaction can be constructed, showing the activation energies of each step and the relative energies of intermediates and products. This comprehensive profile is the cornerstone of a full mechanistic understanding of the transformations of 2-(phenylmethoxy)cyclohexanone.

Applications of Cyclohexanone, 2 Phenylmethoxy in Complex Molecular Construction

Role as a Chiral Building Block in Natural Product Synthesis

The utility of chiral, non-racemic building blocks is paramount in the total synthesis of natural products, where precise control over stereochemistry is essential for biological activity. While specific examples detailing the direct use of enantiopure Cyclohexanone (B45756), 2-(phenylmethoxy)- in natural product synthesis are not extensively documented in the literature, the broader class of α-alkoxy cyclic ketones serves as a powerful tool for the introduction of key stereocenters. The principles governing their reactivity can be extrapolated to understand the potential applications of the title compound.

Alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, often feature complex, stereochemically rich cyclic frameworks. The synthesis of these molecules frequently relies on the stereoselective formation of carbon-carbon and carbon-nitrogen bonds. α-Azido ketones, which can be derived from α-halo ketones, are valuable precursors for the synthesis of various alkaloid amides. nih.gov Although not a direct application of Cyclohexanone, 2-(phenylmethoxy)-, this highlights the potential of functionalized cyclohexanones in alkaloid synthesis. The α-benzyloxy group in Cyclohexanone, 2-(phenylmethoxy)- can direct the stereoselective introduction of nitrogen-containing substituents, a key step in the assembly of alkaloid cores. For instance, the enolate derived from an enantiomerically pure form of Cyclohexanone, 2-(phenylmethoxy)- could, in principle, undergo diastereoselective alkylation or amination, setting a crucial stereocenter for the target alkaloid. The enzymatic synthesis of benzylisoquinoline alkaloids, for example, showcases the importance of precisely functionalized precursors in constructing these complex scaffolds. nih.gov

Terpenoids are a large and diverse class of natural products characterized by their carbon skeletons being derived from isoprene (B109036) units. Their synthesis often involves intricate cyclization and rearrangement reactions. While direct applications of Cyclohexanone, 2-(phenylmethoxy)- in terpenoid synthesis are not prominently reported, the use of functionalized cyclohexanone derivatives is a well-established strategy. researchgate.net For example, the synthesis of diverse terpenoid frameworks has been achieved through enzyme-enabled abiotic scaffold hopping, starting from functionalized cyclic precursors. wikipedia.org The α-benzyloxy group in Cyclohexanone, 2-(phenylmethoxy)- can influence the stereochemical outcome of key bond-forming reactions, such as aldol (B89426) additions and Michael reactions, which are frequently employed in the construction of complex terpenoid skeletons. The ability to perform stereoselective transformations on the cyclohexanone ring is crucial for building the often densely functionalized and stereochemically complex rings found in terpenoids. researchgate.net

Polyketides are another major class of natural products, characterized by a repeating β-hydroxy ketone motif. wikipedia.org Their synthesis is often modular, involving the iterative coupling of small carboxylic acid-derived units. wikipedia.org While the direct incorporation of a pre-formed cyclic unit like Cyclohexanone, 2-(phenylmethoxy)- into a polyketide chain is not a typical biosynthetic strategy, derivatives of this compound could serve as valuable starting materials for the synthesis of specific polyketide fragments. For instance, ring-opening of a suitably functionalized derivative of Cyclohexanone, 2-(phenylmethoxy)- could provide a linear chain with multiple stereocenters, which could then be elaborated into a polyketide precursor. The synthesis of polypropionate units, a common feature in many polyketides, has been achieved using epoxide-based methodologies, which underscores the importance of oxygenated intermediates in this field. researchgate.net

Utility in the Synthesis of Pharmaceutical and Agrochemical Precursors

The structural motifs present in Cyclohexanone, 2-(phenylmethoxy)- make it an attractive starting point for the synthesis of precursors for pharmaceuticals and agrochemicals. The combination of a reactive carbonyl group, an α-alkoxy functionality, and a six-membered ring provides a scaffold that can be readily elaborated into more complex structures. For example, α-halo ketones are essential chiral building blocks for the synthesis of HIV protease inhibitors like atazanavir. nih.gov While not a direct use of the title compound, it highlights the value of α-functionalized ketones in medicinal chemistry. The introduction of a benzyloxy pharmacophore has been shown to be beneficial in the development of monoamine oxidase B inhibitors. nih.govwikipedia.org Furthermore, the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, can be achieved from α-azido ketones, which are accessible from α-halo ketones. nih.gov The synthesis of O-desmethylvenlafaxine, an antidepressant, involves the condensation of a protected cyanohydrin with cyclohexanone, demonstrating the utility of cyclohexanone derivatives in pharmaceutical synthesis. google.com

Table 1: Examples of Pharmaceutical and Agrochemical Precursors from Functionalized Ketones

| Precursor Type | Key Functionalized Ketone | Target Molecule Class | Reference |

| α-Halo Ketones | N-protected amino α-halo ketones | HIV Protease Inhibitors | nih.gov |

| Benzyloxy Chalcones | Substituted acetophenones and benzyloxy benzaldehydes | Monoamine Oxidase B Inhibitors | nih.govwikipedia.org |

| α-Azido Ketones | α-Azido ketones | Heterocyclic Pharmaceuticals | nih.gov |

| Cyclohexanone Adducts | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | Antidepressants | google.com |

Integration into Convergent and Divergent Synthetic Strategies

The structure of Cyclohexanone, 2-(phenylmethoxy)- lends itself well to both convergent and divergent synthetic approaches, which are strategies aimed at improving the efficiency of multi-step syntheses.

In a convergent synthesis , several fragments of a complex molecule are synthesized independently and then coupled together at a late stage. wikipedia.org Cyclohexanone, 2-(phenylmethoxy)-, or a derivative thereof, could be prepared as one of these key fragments, with the functional groups positioned for a specific coupling reaction. For instance, the ketone could be converted to an enone to act as a Michael acceptor, or the benzyloxy group could be modified to participate in a cross-coupling reaction.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. mdpi.com Cyclohexanone, 2-(phenylmethoxy)- is an ideal starting point for such a strategy. The carbonyl group and the α-position can be functionalized in numerous ways to create a diverse set of derivatives. For example, reaction at the carbonyl can provide a range of alcohols or alkenes, while reactions at the α-position can introduce a variety of substituents. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Derivatization of Cyclohexanone, 2-(phenylmethoxy)- for Enhanced Synthetic Versatility

The synthetic utility of Cyclohexanone, 2-(phenylmethoxy)- can be significantly expanded through various derivatization reactions. These transformations can introduce new functional groups, alter the reactivity of the molecule, and create new opportunities for bond formation.

One key transformation is the generation of the corresponding enolate or enamine . These intermediates can then react with a wide range of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups at the α-position. The stereochemical outcome of these reactions can often be controlled by the existing α-benzyloxy group, leading to the formation of new stereocenters with high diastereoselectivity.

The carbonyl group itself is a hub for derivatization. Reduction can yield the corresponding alcohol, which can be a valuable intermediate in its own right. Reaction with organometallic reagents can lead to the formation of tertiary alcohols. Furthermore, the ketone can be converted to an enone through various methods, opening up possibilities for conjugate addition reactions.

The benzyloxy group , while often used as a protecting group, can also be a site for chemical manipulation. For example, debenzylation would unmask the α-hydroxy ketone, which can undergo a variety of transformations, including the α-ketol rearrangement. wikipedia.org

Table 2: Potential Derivatization Reactions of Cyclohexanone, 2-(phenylmethoxy)-

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide | α-Alkyl-α-benzyloxycyclohexanone | Introduction of side chains, construction of quaternary centers |

| Aldol Reaction | Base or Acid, Aldehyde/Ketone | α-Benzyloxy-β-hydroxycyclohexanone derivative | Formation of C-C bonds, synthesis of polyketide-like fragments |

| Reduction | Reducing Agent (e.g., NaBH₄) | 2-(Phenylmethoxy)cyclohexanol | Access to chiral diols, further functionalization |

| Grignard Reaction | Organomagnesium Halide | 1-Alkyl-2-(phenylmethoxy)cyclohexanol | Formation of tertiary alcohols, introduction of diverse R-groups |

| Debenzylation | Hydrogenolysis (e.g., H₂, Pd/C) | 2-Hydroxycyclohexanone | Access to α-hydroxy ketones, α-ketol rearrangements |

Stereochemical Aspects in the Chemistry of Cyclohexanone, 2 Phenylmethoxy

Diastereoselective Control in Reactions of Cyclohexanone (B45756), 2-(phenylmethoxy)-

Substrate-Controlled Diastereoselectivity

Information regarding substrate-controlled diastereoselective reactions specifically involving Cyclohexanone, 2-(phenylmethoxy)- is not available in the reviewed literature. General principles suggest that the bulky 2-(phenylmethoxy) group would exert significant steric influence on the diastereochemical outcome of reactions at the carbonyl group or the α-carbon. In reactions such as nucleophilic additions to the carbonyl, the incoming nucleophile would preferentially attack from the face opposite to the benzyloxy group to minimize steric hindrance. However, without specific experimental data, the degree of this selectivity cannot be quantified.

Reagent-Controlled Diastereoselectivity

There is no specific information available on reagent-controlled diastereoselective reactions of Cyclohexanone, 2-(phenylmethoxy)-. In principle, the use of bulky reducing agents or organometallic reagents could either enhance or oppose the inherent facial bias set by the 2-(phenylmethoxy) substituent. For instance, the use of chelating versus non-chelating reducing agents could lead to different diastereomeric products, but specific examples and diastereomeric ratios for this compound have not been reported.

Enantioselective Transformations of Cyclohexanone, 2-(phenylmethoxy)- and its Derivatives

Asymmetric Catalysis with Chiral Ligands and Organocatalysts

No studies detailing the enantioselective transformations of Cyclohexanone, 2-(phenylmethoxy)- or its derivatives using chiral ligands or organocatalysts were found. While asymmetric catalysis is a well-established field for the synthesis of chiral cyclohexanone derivatives, specific applications to this substrate are not documented.

Biocatalytic Approaches

There is no available research on the use of biocatalytic methods, such as enzymatic resolutions or reductions, for the enantioselective transformation of Cyclohexanone, 2-(phenylmethoxy)-.

Conformational Analysis and its Influence on Stereochemical Outcomes

A detailed conformational analysis of Cyclohexanone, 2-(phenylmethoxy)- and its direct correlation to stereochemical outcomes in specific reactions is not described in the literature. It is expected that the compound exists predominantly in a chair conformation. The 2-(phenylmethoxy) group can occupy either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. The preferred conformation would significantly influence the trajectory of approaching reagents, thereby dictating the stereoselectivity of reactions. However, specific energetic calculations and experimental validation for this compound are not available.

Ring Conformations and Substituent Effects

The cyclohexanone ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of a carbonyl group introduces some degree of flattening to the ring compared to cyclohexane. For a 2-substituted cyclohexanone, the substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.

The conformational preference for a substituent is governed by a balance of steric and electronic effects. In the case of Cyclohexanone, 2-(phenylmethoxy)-, the bulky phenylmethoxy group (also known as a benzyloxy group) is expected to have a significant impact on the conformational equilibrium.

Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial strain. When the 2-(phenylmethoxy) group is in the axial position, it would experience steric repulsion from the axial hydrogen at the C4 position. Conversely, in the equatorial conformation, this steric clash is minimized.

However, in 2-substituted cyclohexanones, other electronic factors can also come into play. For instance, in 2-halocyclohexanones, an axial conformation is often stabilized by dipole-dipole interactions and hyperconjugative effects between the carbon-halogen bond and the carbonyl group. While the phenylmethoxy group is not as electronegative as a halogen, the possibility of electronic interactions influencing the conformational preference cannot be entirely dismissed without specific experimental or computational data.

To quantify the conformational preference, the relative energies of the axial and equatorial conformers would need to be determined, typically through computational modeling or experimental techniques like NMR spectroscopy. The equilibrium constant (Keq) between the two conformers is related to the difference in Gibbs free energy (ΔG°) between them.

Table 1: Predicted Steric Interactions in the Conformers of Cyclohexanone, 2-(phenylmethoxy)-

| Conformer | Key Steric Interactions | Predicted Relative Stability |

| Equatorial | Gauche interaction between the phenylmethoxy group and the adjacent equatorial hydrogen. | More stable |

| Axial | 1,3-diaxial interactions between the phenylmethoxy group and the axial hydrogens at C4 and C6. | Less stable |

This table is based on general principles of conformational analysis and would require specific experimental data for definitive validation.

Dynamic Stereochemistry Studies

The interconversion between the axial and equatorial chair conformations of Cyclohexanone, 2-(phenylmethoxy)- is a dynamic process known as ring flipping or ring inversion. At room temperature, this process is typically rapid on the human timescale but can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy.

By lowering the temperature, the rate of ring inversion can be slowed down to the point where separate signals for the axial and equatorial conformers can be observed in the NMR spectrum. This "freezing out" of the conformations allows for the determination of the population of each conformer and the energy barrier for the ring flip.

The energy barrier to ring inversion in cyclohexanone is generally lower than that in cyclohexane due to the sp2 hybridization of the carbonyl carbon, which flattens the ring and reduces torsional strain in the transition state. The presence of the 2-(phenylmethoxy) substituent would be expected to influence this energy barrier.

A key experimental parameter in such studies is the coalescence temperature (Tc), the temperature at which the separate signals for the two conformers merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the rate constant for the exchange process and the free energy of activation (ΔG‡) for the ring inversion can be calculated.

Furthermore, the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can provide valuable information about the dihedral angles and thus the preferred conformation. For example, a large vicinal coupling constant between the proton at C2 and the axial proton at C3 would be indicative of a diequatorial relationship, suggesting the phenylmethoxy group is in the axial position. Conversely, smaller coupling constants would suggest an equatorial orientation of the substituent.

Table 2: Hypothetical Dynamic NMR Parameters for Cyclohexanone, 2-(phenylmethoxy)-

| Parameter | Description | Hypothetical Value |

| Coalescence Temperature (Tc) | Temperature at which axial and equatorial signals merge. | -60 °C |

| Δν | Chemical shift difference between axial and equatorial protons. | 50 Hz |

| ΔG‡ | Free energy of activation for ring inversion. | 10.5 kcal/mol |

These values are hypothetical and would need to be determined through experimental DNMR studies.

Advanced Spectroscopic and Analytical Methodologies for Cyclohexanone, 2 Phenylmethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of Cyclohexanone (B45756), 2-(phenylmethoxy)-. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex spin systems present in Cyclohexanone, 2-(phenylmethoxy)-. youtube.com These experiments provide correlation data that reveal through-bond and through-space interactions.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically over two or three bonds. sdsu.eduweizmann.ac.il For Cyclohexanone, 2-(phenylmethoxy)-, this experiment would show correlations between the proton at C2 and the adjacent methylene (B1212753) protons at C3 and C6 of the cyclohexanone ring. It would also reveal the coupling network within the cyclohexyl ring protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish the correlation between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.chyoutube.com This is fundamental for assigning the carbon signals of the cyclohexanone ring and the benzylic methylene group by correlating them to their known proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C1) and the ipso-carbon of the phenyl group, by observing their correlations with nearby protons. For instance, the benzylic protons would show a correlation to the C2 of the cyclohexanone ring, the ipso-carbon of the phenyl ring, and potentially the C1 carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close to each other in space, irrespective of whether they are connected through bonds. weizmann.ac.il This is critical for determining the stereochemistry and preferred conformation of the molecule. For example, the observation of a NOE between the benzylic protons and specific protons on the cyclohexanone ring can help to establish the orientation of the phenylmethoxy group relative to the ring.

A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts for Cyclohexanone, 2-(phenylmethoxy)- is provided below. Actual values can vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~208-212 |

| C2 | ~4.2-4.4 (dd) | ~80-84 |

| C3 | ~1.8-2.2 (m) | ~30-35 |

| C4 | ~1.6-1.9 (m) | ~23-28 |

| C5 | ~1.6-1.9 (m) | ~26-31 |

| C6 | ~2.3-2.6 (m) | ~40-45 |

| Benzylic CH₂ | ~4.5-4.8 (d, AB system) | ~70-75 |

| Phenyl C (ipso) | - | ~137-139 |

| Phenyl C (ortho) | ~7.2-7.4 (m) | ~128-130 |

| Phenyl C (meta) | ~7.2-7.4 (m) | ~127-129 |

| Phenyl C (para) | ~7.2-7.4 (m) | ~127-129 |

This is an interactive data table. You can sort and filter the data.

The cyclohexanone ring is known to exist in a chair conformation, which can undergo ring inversion. The presence of a bulky substituent at the C2 position, like the phenylmethoxy group, can influence this conformational equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. copernicus.org

For Cyclohexanone, 2-(phenylmethoxy)-, the phenylmethoxy group can exist in either an axial or an equatorial position. These two conformers are in equilibrium. At room temperature, the rate of interconversion between the axial and equatorial forms may be fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, it is possible to slow down this interconversion to the point where separate signals for the axial and equatorial conformers can be observed.

The study of related substituted cyclohexanones, such as 2-halocyclohexanones, has shown that the conformational equilibrium is highly dependent on the solvent. researchgate.netrsc.org For instance, in non-polar solvents, the equatorial conformer might be favored, while in polar solvents, the population of the axial conformer can increase. Similar solvent-dependent effects would be expected for Cyclohexanone, 2-(phenylmethoxy)-. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the chair-chair interconversion can be determined.

Mass Spectrometry Techniques for Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling its identification and the monitoring of its formation or transformation in chemical reactions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of Cyclohexanone, 2-(phenylmethoxy)- with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds that may have the same nominal mass. For example, HRMS can easily differentiate between C₁₃H₁₆O₂ (the molecular formula of Cyclohexanone, 2-(phenylmethoxy)-) and other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of Cyclohexanone, 2-(phenylmethoxy)- is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information.

Potential fragmentation pathways for the protonated molecule [M+H]⁺ of Cyclohexanone, 2-(phenylmethoxy)- could include:

Loss of the benzyl (B1604629) group: A common fragmentation pathway would involve the cleavage of the O-CH₂ bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a neutral 2-hydroxycyclohexanone radical.

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. libretexts.org In this case, it could involve the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by the elimination of a neutral alkene fragment.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This could lead to the loss of CO or other fragments from the ring.

Rearrangements: Benzyl groups are known to undergo rearrangements in the gas phase during MS/MS analysis. nih.gov

A hypothetical fragmentation table for [C₁₃H₁₆O₂ + H]⁺ is presented below.

| m/z of Fragment Ion | Proposed Structure/Loss |

| 205.1223 | [M+H]⁺ |

| 113.0603 | [M+H - C₇H₈]⁺ (Loss of toluene) |

| 91.0542 | [C₇H₇]⁺ (Benzyl cation) |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexanone, 2-(phenylmethoxy)- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1710-1725 cm⁻¹. The exact position can be influenced by the conformation (axial vs. equatorial) of the adjacent phenylmethoxy group. The spectrum would also show characteristic C-O stretching vibrations for the ether linkage around 1050-1150 cm⁻¹, as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. The study of related 2-substituted cyclohexanones has shown that the carbonyl stretching frequency can be used to infer the conformational equilibrium. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also Raman active. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be clearly observable for the phenyl group.

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are indispensable tools in stereochemistry for the determination of the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation (OR)

Optical rotation is a classical and fundamental chiroptical technique used to measure the extent to which a chiral compound rotates the plane of plane-polarized light. This property is an intrinsic characteristic of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light through it.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For a pair of enantiomers, under identical conditions, they will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The enantiomeric excess (% ee) of a non-racemic mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

% ee = ([α]mixture / [α]pure enantiomer) × 100

Application to Cyclohexanone, 2-(phenylmethoxy)-

To determine the enantiomeric excess of a sample of Cyclohexanone, 2-(phenylmethoxy)-, one would first need to obtain a sample of one of its pure enantiomers, for instance, (R)-Cyclohexanone, 2-(phenylmethoxy)- or (S)-Cyclohexanone, 2-(phenylmethoxy)-. The specific rotation of this enantiopure sample would then be measured under defined conditions (e.g., specific solvent, concentration, temperature, and wavelength).

Once the specific rotation of the pure enantiomer is established, the observed rotation of any mixture of the enantiomers can be measured under the same conditions. The enantiomeric excess of that mixture can then be calculated using the formula above.

Hypothetical Data for Optical Rotation of Cyclohexanone, 2-(phenylmethoxy)- Enantiomers

Since no experimental data is available, the following table is a hypothetical representation of what such data might look like for the enantiomers of Cyclohexanone, 2-(phenylmethoxy)-.

| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) |

| (R)-Cyclohexanone, 2-(phenylmethoxy)- | +X° |

| (S)-Cyclohexanone, 2-(phenylmethoxy)- | -X° |

| Racemic Cyclohexanone, 2-(phenylmethoxy)- | 0° |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) as a function of wavelength. This differential absorption is only observed in the wavelength regions where the molecule absorbs light, and the resulting CD bands are known as Cotton effects.

The shape, sign (positive or negative), and intensity of the Cotton effects in a CD spectrum are highly sensitive to the stereochemistry of the molecule, including its absolute configuration and conformation. For enantiomers, the CD spectra are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs.

Application to Cyclohexanone, 2-(phenylmethoxy)-

The carbonyl group (C=O) in Cyclohexanone, 2-(phenylmethoxy)- is a chromophore that gives rise to a weak n → π* electronic transition in the ultraviolet region, typically around 280-300 nm. This transition is inherently chiral in a chiral environment and would be expected to produce a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect would be characteristic of the absolute configuration of the 2-(phenylmethoxy)- substituent.

Furthermore, it has been demonstrated for other α-chiral cyclohexanones that the determination of enantiomeric excess can be facilitated by the formation of in situ complexes with a chiral metal reagent, such as a copper(I) complex with a chiral ligand. This approach can induce strong CD signals in a region of the spectrum that is free from interference from the analyte itself or other components in a mixture, allowing for rapid and sensitive determination of enantiomeric excess.

Hypothetical CD Spectral Data for Cyclohexanone, 2-(phenylmethoxy)- Enantiomers

In the absence of experimental data, the following table provides a hypothetical representation of the expected CD spectral characteristics for the enantiomers of Cyclohexanone, 2-(phenylmethoxy)-.

| Enantiomer | Hypothetical Wavelength of Maximum Absorption (λmax, nm) | Hypothetical Molar Ellipticity [θ] (deg·cm2·dmol-1) |

| (R)-Cyclohexanone, 2-(phenylmethoxy)- | ~290 | Positive Cotton Effect |

| (S)-Cyclohexanone, 2-(phenylmethoxy)- | ~290 | Negative Cotton Effect |

By establishing a calibration curve of the CD signal intensity at a specific wavelength versus the known enantiomeric excess of a series of standards, the enantiomeric composition of an unknown sample of Cyclohexanone, 2-(phenylmethoxy)- could be accurately determined.

Theoretical and Computational Investigations of Cyclohexanone, 2 Phenylmethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reaction pathways of molecules. These methods, rooted in quantum mechanics, offer a detailed view of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving complex organic molecules like Cyclohexanone (B45756), 2-(phenylmethoxy)-. By calculating the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, as well as the activation energies that govern reaction rates.

For instance, DFT studies on related cyclohexanone systems have elucidated the stereoselectivities of various reactions. rsc.org The M06-2X functional, for example, has been effectively used to study the cyclization of chalcones, providing insights into acid-catalyzed reaction mechanisms that could be analogous to transformations involving 2-(phenylmethoxy)cyclohexanone. bcrec.id Theoretical investigations into the photochemistry of cyclohexanone reveal that upon photoexcitation, the majority of reactive trajectories begin with a ring-opening via C-Cα bond cleavage. researchgate.netnih.gov Such studies can predict the likely products and intermediates in photochemical reactions of its derivatives.

The application of DFT can also help in understanding the influence of the bulky phenylmethoxy group on the reactivity of the cyclohexanone ring. The stereoelectronic effects, such as the interaction of the substituent with the carbonyl group's π-system, can be quantified. researchgate.net These calculations are essential for designing stereoselective syntheses and predicting the outcomes of new reactions.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic properties. These predictions are vital for interpreting experimental data and confirming the structure of synthesized compounds.

For molecules similar to Cyclohexanone, 2-(phenylmethoxy)-, ab initio calculations have been successfully used to predict vibrational spectra (infrared and Raman). researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate vibrational frequencies, which are crucial for identifying characteristic functional groups and understanding intramolecular interactions. dtic.mil For example, calculations on 2-methoxy ethanol (B145695) have shown a striking dependence of the C-H stretching vibrations on the molecular conformation. st-andrews.ac.uk

Furthermore, these methods can predict other spectroscopic parameters, such as NMR chemical shifts and coupling constants. By calculating the magnetic shielding tensors around each nucleus, it is possible to obtain theoretical NMR spectra that can be compared with experimental results to elucidate the three-dimensional structure of the molecule in solution. researchgate.net

Molecular Modeling and Conformational Analysis

The flexibility of the cyclohexanone ring and the rotational freedom of the phenylmethoxy group mean that Cyclohexanone, 2-(phenylmethoxy)- can exist in multiple conformations. Molecular modeling and conformational analysis are key to understanding the relationship between its three-dimensional structure and its properties.

Force Field-Based Simulations

Force field-based simulations, a cornerstone of molecular mechanics, are used to explore the conformational landscape of molecules. These methods employ a set of empirical potential energy functions to calculate the energy of a molecule as a function of its atomic coordinates. rutgers.edu

Force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) and SIBFA (Sum of Interactions Between Fragments Ab initio Computed) provide sophisticated models for intermolecular and intramolecular interactions, including polarization and charge transfer effects. nih.govnih.gov These advanced force fields can offer a more accurate description of the non-covalent interactions that govern the conformational preferences of 2-(phenylmethoxy)cyclohexanone. The development of force fields based on ab initio electronic structure calculations for model molecules has proven effective in simulating related systems. researchgate.net

By performing molecular dynamics (MD) simulations, researchers can observe the time evolution of the molecule's conformation, providing insights into its dynamic behavior and the relative populations of different conformers at thermal equilibrium.

Conformational Searching Algorithms

To systematically explore the vast conformational space of a flexible molecule like Cyclohexanone, 2-(phenylmethoxy)-, various conformational searching algorithms are employed. These algorithms aim to find all low-energy conformations of the molecule.

Methods such as Monte Carlo Multiple Minimum (MCMM) and Low-Mode (LMOD) conformational searches are powerful tools for this purpose. nih.gov These algorithms generate a diverse set of initial structures and then minimize their energies to find local minima on the potential energy surface. For substituted cyclohexanes, these methods can determine the preferred axial or equatorial orientation of substituents and the chair, boat, or twist-boat conformations of the ring. sapub.org The analysis of conformational equilibria in similar systems, like 2-bromocyclohexanone, has been successfully achieved through a combination of theoretical calculations and experimental data. researchgate.net

In Silico Design and Prediction of Novel Transformations

The ultimate goal of computational chemistry in this context is often to guide the discovery of new chemical reactions and molecules with desired properties. In silico design leverages the predictive power of theoretical models to propose novel transformations and derivatives of Cyclohexanone, 2-(phenylmethoxy)-.

By understanding the electronic structure and conformational preferences of the molecule, chemists can computationally screen potential reagents and reaction conditions to predict the feasibility and outcome of new synthetic routes. For example, DFT calculations can be used to explore the reaction pathways of proposed transformations, identifying the most promising candidates for experimental investigation. rsc.org

Furthermore, computational methods can be used to design new derivatives of 2-(phenylmethoxy)cyclohexanone with specific properties. By modifying the substituent pattern on the phenyl ring or the cyclohexanone core, it is possible to tune the molecule's electronic and steric properties for applications in areas such as medicinal chemistry or materials science. nih.gov

Future Directions and Emerging Research Avenues in the Chemistry of Cyclohexanone, 2 Phenylmethoxy

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of small-molecule synthesis is shifting from traditional batch processes to automated, continuous-flow systems. nih.gov These platforms offer significant advantages, including enhanced reaction control, improved safety, higher reproducibility, and the ability to rapidly screen and optimize reaction conditions. nih.govrsc.org The integration of Cyclohexanone (B45756), 2-(phenylmethoxy)- synthesis into such systems represents a significant area for future research.

Automated synthesis platforms often rely on a building-block-based approach, where complex molecules are assembled in an iterative fashion. researchgate.netchemrxiv.org The synthesis of Cyclohexanone, 2-(phenylmethoxy)- is well-suited to this strategy. An automated system could, for example, perform the α-benzylation of cyclohexanone using a benzyl-containing reagent in a flow reactor. This would be followed by an integrated purification step, such as a "catch-and-release" protocol, to yield the pure product without manual handling. nih.gov The development of next-generation small-molecule synthesizers, which operate at significantly faster speeds, could accelerate the discovery of new derivatives and reactions of this compound. chemrxiv.org

The modularity of these systems, sometimes built from modified, low-cost equipment like 3D printers, makes this technology increasingly accessible. rsc.org This allows for the automated performance of numerous stirred batch syntheses under controlled atmospheres, which would be ideal for exploring variations in the synthesis of Cyclohexanone, 2-(phenylmethoxy)- and its derivatives. rsc.org

Table 1: Potential Automated Synthesis Strategies for Cyclohexanone, 2-(phenylmethoxy)-

| Strategy | Description | Key Advantages | Relevant Research |

| Iterative Building-Block Synthesis | Automated coupling of a cyclohexanone precursor with a benzyl-containing building block. | Rapid synthesis of derivatives, high throughput for screening. | nih.govresearchgate.net |

| Continuous-Flow Reactor | The reaction is performed continuously in a tube or microreactor, allowing precise control over temperature, pressure, and reaction time. | Enhanced safety, improved yield and selectivity, easy scalability. | rsc.org |

| Integrated "Catch-and-Release" Purification | The product is captured on a solid support within the flow system, washed, and then released, streamlining the purification process. | Reduced solvent usage, elimination of manual workup and chromatography. | nih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering green and highly selective methods for chemical transformations under mild conditions. rsc.orgorganic-chemistry.orgresearchgate.net Research into the photocatalytic and electrocatalytic behavior of Cyclohexanone, 2-(phenylmethoxy)- could unlock novel reaction pathways.

Photocatalysis: Carbonyl compounds, including ketones, are known to undergo photochemical reactions upon exposure to light, such as Norrish Type I and Type II cleavages. scribd.com For Cyclohexanone, 2-(phenylmethoxy)-, this could involve the light-induced cleavage of the C-C bond adjacent to the carbonyl group or the benzylic C-O bond. scribd.comacs.org More promising, however, is the use of photocatalysts to drive specific reactions. For instance, photoorganocatalysis using organic dyes like Eosin Y or thioxanthenone has been successfully used for the oxidation of alcohols to ketones using visible light and molecular oxygen as the oxidant. rsc.orgorganic-chemistry.org This suggests the possibility of using similar systems to mediate reactions at the α-position of the cyclohexanone ring or to cleave the benzyl (B1604629) ether under exceptionally mild conditions. Mechanistic studies suggest these reactions can proceed via the generation of radical intermediates or through singlet oxygen. rsc.orgle.ac.uk

Electrocatalysis: Electrochemical methods provide another avenue for novel transformations. The electrochemical oxidation of cyclohexanol (B46403) to cyclohexanone and the reduction of cyclohexanone to cyclohexanol have been demonstrated on composite electrodes. researchgate.net This precedent suggests that the carbonyl group of Cyclohexanone, 2-(phenylmethoxy)- could be selectively reduced to the corresponding alcohol electrochemically. Furthermore, the benzyloxy group might be susceptible to electrocatalytic hydrogenolysis, providing a clean method for deprotection without the need for traditional metal catalysts like palladium on carbon.

Table 2: Potential Photo- and Electrocatalytic Reactions

| Catalysis Type | Potential Transformation | Reagents/Conditions | Potential Outcome |

| Photocatalysis | Selective C-O bond cleavage (debenzylation) | Organic dye (e.g., Eosin Y), visible light, H-donor | Cyclohexanone-1,2-diol precursor |

| Photocatalysis | α-Functionalization | Photocatalyst, light, appropriate radical precursor | Introduction of new functional groups at the C2 position |

| Electrocatalysis | Carbonyl reduction | Composite electrode, applied potential | 2-(phenylmethoxy)cyclohexan-1-ol |